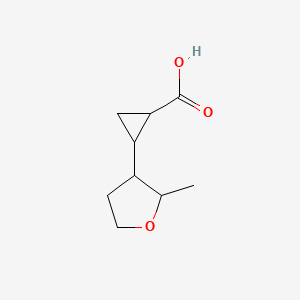
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylicacid,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers, is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.2057 . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a methyloxolane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Méthodes De Préparation
The preparation of 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate olefin precursor using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as rhodium or copper, and a suitable solvent. The resulting cyclopropane intermediate is then subjected to further functionalization to introduce the methyloxolane ring and the carboxylic acid group.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques can help achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyloxolane ring can be opened or modified using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving cyclopropane and oxolane derivatives.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and medicinal chemistry studies.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring can act as a reactive site for various chemical transformations, while the methyloxolane ring can influence the compound’s solubility and reactivity. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid include:
2-methyloxolane:
Cyclopropane carboxylic acid: A simpler analog that lacks the methyloxolane ring, used in various chemical syntheses.
Methyloxolane derivatives: Compounds with different substituents on the oxolane ring, which can have varying properties and applications.
The uniqueness of 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid lies in its combination of the cyclopropane and methyloxolane rings, providing a distinct set of chemical and physical properties that can be exploited in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-5-6(2-3-12-5)7-4-8(7)9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |
Clé InChI |
VQPCVAOSLQKADK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCO1)C2CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


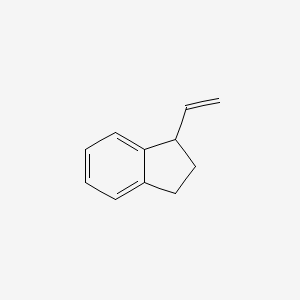
![1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride](/img/structure/B13588806.png)
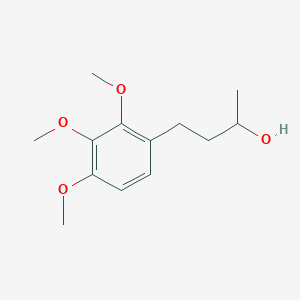


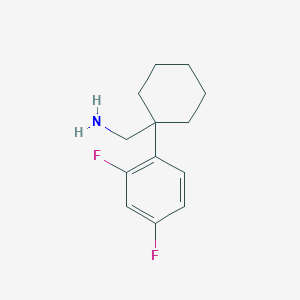
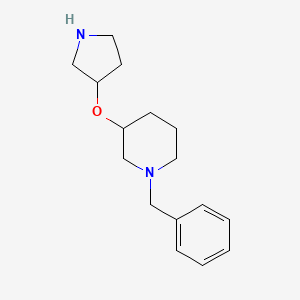
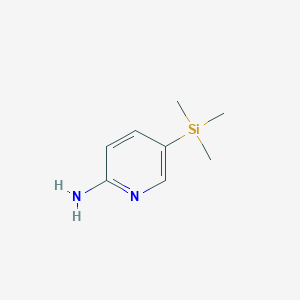
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide](/img/structure/B13588842.png)
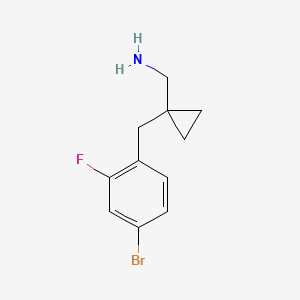

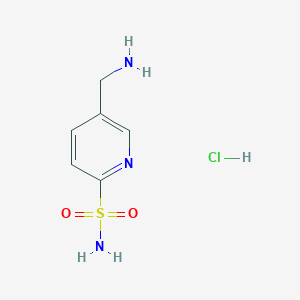
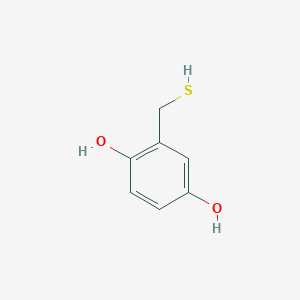
![tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B13588876.png)
